molecular formula C15H27NO3 B6646690 2-[(Cycloheptanecarbonylamino)methyl]-2-ethylbutanoic acid

2-[(Cycloheptanecarbonylamino)methyl]-2-ethylbutanoic acid

Cat. No.: B6646690
M. Wt: 269.38 g/mol
InChI Key: WQZVFIHOZNFSRI-UHFFFAOYSA-N
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Description

2-[(Cycloheptanecarbonylamino)methyl]-2-ethylbutanoic acid is an organic compound with a complex structure that includes a cycloheptane ring, an amide group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cycloheptanecarbonylamino)methyl]-2-ethylbutanoic acid typically involves multiple steps, starting with the preparation of the cycloheptanecarbonyl chloride, which is then reacted with an appropriate amine to form the amide. The final step involves the introduction of the butanoic acid moiety through a series of reactions that may include esterification and hydrolysis. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(Cycloheptanecarbonylamino)methyl]-2-ethylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-[(Cycloheptanecarbonylamino)methyl]-2-ethylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Cycloheptanecarbonylamino)methyl]-2-ethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cycloheptane derivatives and amides with different substituents. Examples include:

  • Cycloheptanecarboxylic acid
  • Cycloheptanecarbonyl chloride
  • 2-ethylbutanoic acid

Uniqueness

What sets 2-[(Cycloheptanecarbonylamino)methyl]-2-ethylbutanoic acid apart is its unique combination of a cycloheptane ring, an amide group, and a butanoic acid moiety

Properties

IUPAC Name

2-[(cycloheptanecarbonylamino)methyl]-2-ethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-3-15(4-2,14(18)19)11-16-13(17)12-9-7-5-6-8-10-12/h12H,3-11H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZVFIHOZNFSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC(=O)C1CCCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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